N-Boc-3-mesyloxypiperidine
Overview
Description
N-Boc-3-mesyloxypiperidine is a derivative of piperidine, a six-membered heterocyclic amine, which is of significant interest in pharmaceutical chemistry due to its presence in various bioactive compounds. The N-Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which makes the compound a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals .
Synthesis Analysis
The synthesis of N-Boc-3-hydroxypiperidine derivatives has been explored through various methods. One approach involves the stereoconvergent synthesis from chiral lactam precursors, which includes key steps such as α-hydroxylation and stereoconvergent reduction, followed by a stereospecific Grignard addition . Another method for synthesizing N-Boc-2-phenylpiperidine derivatives employs selective benzylic lithiation, allowing for the introduction of various electrophiles to create potent ligands . Biocatalytic processes have also been developed, utilizing enzymes such as ketoreductase and glucose dehydrogenase for asymmetric reduction, which is particularly important for the synthesis of intermediates like those used in anticancer drugs .
Molecular Structure Analysis
The molecular structure of N-Boc-3-mesyloxypiperidine is characterized by the presence of the piperidine ring, a mesyloxy substituent, and the N-Boc protecting group. The stereochemistry of such compounds is crucial, as it can significantly influence their biological activity. For instance, the bioactive configuration of a piperidine quaternary center was determined to be (S) through X-ray analysis in the context of NK1 antagonists .
Chemical Reactions Analysis
N-Boc-protected piperidines can undergo various chemical reactions, which are essential for their transformation into bioactive molecules. For example, the selective lithiation at the 2-position of N-Boc-2-phenylpiperidine allows for the subsequent trapping with electrophiles, which is a versatile method for creating a wide array of derivatives . Additionally, the introduction of triazolyl substituents to 3-aminopiperidines via Huisgen 1,3-dipolar cycloaddition demonstrates the reactivity of N-Boc-protected piperidines in creating new scaffolds for combinatorial chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-3-mesyloxypiperidine derivatives are influenced by the protective groups and substituents present on the piperidine ring. The N-Boc group, in particular, increases the steric bulk and alters the solubility of the compound, which can be advantageous during synthetic procedures. The mesyloxy group is a good leaving group, which can be useful in nucleophilic substitution reactions. The physical properties such as solubility, melting point, and boiling point are determined by the overall molecular structure and are important for the handling and purification of these compounds during synthesis .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Development of Biocatalytic Processes : N-Boc-3-hydroxypiperidine, a derivative of N-Boc-3-mesyloxypiperidine, has been developed as a synthon for pharmaceutical intermediates, notably for ibrutinib, an anticancer drug. Efficient biocatalytic processes using recombinant ketoreductase for the synthesis of this compound have been reported, demonstrating potential for commercial scale production (Ju et al., 2014); (Chen et al., 2017).
Bioreductive Production Techniques : Advanced bioreductive production techniques for (R)-N-Boc-3-hydroxypiperidine have been developed, highlighting the use of NADPH-dependent reductase for industrial-scale synthesis (Chen et al., 2017).
Synthesis Methods and Catalysis
Efficient Synthesis Using Carbonyl Reductase : The use of (R)-specific carbonyl reductase from Candida parapsilosis for synthesizing (S)-N-Boc-3-hydroxypiperidine has been identified, highlighting a process with significant commercial potential (Chen et al., 2017).
Stereoselective Synthesis : Research on stereoselective synthesis of related compounds like orthogonally protected 3,7-Diazabicyclo and N-Boc-protected amino acids provides insights into the chemical versatility of N-Boc-3-mesyloxypiperidine derivatives (Schramm et al., 2009); (Medina et al., 2000).
Other Applications
Catalysis Research : Studies in catalysis, like the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, reveal the utility of N-Boc-3-mesyloxypiperidine derivatives in developing new catalytic methodologies (Millet & Baudoin, 2015).
Protecting Groups in Peptide Synthesis : The N-Boc group, related to N-Boc-3-mesyloxypiperidine, is used extensively as a protecting group in peptide synthesis, illustrating its broader significance in organic synthesis (Sakakibara et al., 1965).
Safety And Hazards
Future Directions
The efficient synthesis of (S)-N-Boc-3-hydroxypiperidine by coexpressing ketoreductase and glucose dehydrogenase provides a research basis for the efficient synthesis of chiral compounds . This study developed a better coexpression strategy for ketoreductase and glucose dehydrogenase by investigating the effect of activity ratios and forms of the biocatalysts on the catalytic efficiency .
properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-mesyloxypiperidine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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